2,3'-Diisopropylbiphenyl
Description
2,3'-Diisopropylbiphenyl (C₁₈H₂₂) is a substituted biphenyl derivative with two isopropyl groups attached to the biphenyl backbone at the 2- and 3'-positions. Key properties include:
- Molecular formula: C₁₈H₂₂
- Average molecular mass: 238.374 g/mol
- Monoisotopic mass: 238.172151 g/mol
- CAS Registry Numbers: 74338-25-3 (primary), 36876-13-8 (alternative isomer)
- ChemSpider IDs: 14385216 (2,3'-isomer), 10660779 (mixed isomers) .
This compound is structurally characterized by steric hindrance due to the proximity of the bulky isopropyl groups, influencing its chemical reactivity and physical properties. It is used in specialty applications, including heat-transfer fluids and as intermediates in organic synthesis .
Properties
CAS No. |
74338-25-3 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-(3-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)15-8-7-9-16(12-15)18-11-6-5-10-17(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
AKNKFNYBNSISAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism and Nomenclature
The diisopropylbiphenyl family includes multiple isomers differentiated by the positions of the isopropyl substituents:
Key Observations :
Reactivity and Catalytic Oxidation
The position of isopropyl groups significantly affects oxidation pathways:
- 4,4'-Diisopropylbiphenyl : Under catalytic conditions (CuCl₂ and tetrabutylammonium bromide), oxidation primarily targets one isopropyl group, yielding peroxides, alcohols, and ketones. Minimal hydroperoxide formation is observed .
- 2,3'-Diisopropylbiphenyl : Steric hindrance near the biphenyl core likely slows oxidation kinetics compared to the 4,4'-isomer, though specific data are lacking .
Environmental and Physical Properties
- Atmospheric Degradation : Diisopropylbiphenyl isomers have an estimated atmospheric half-life of 1–2 days due to hydroxyl radical reactivity .
- Synthesis : Industrial production of 4,4'-diisopropylbiphenyl employs continuous processes using isopropylbenzene derivatives, whereas 2,3'-isomer synthesis may require regioselective alkylation .
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